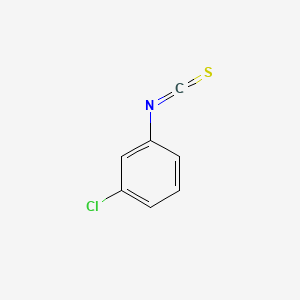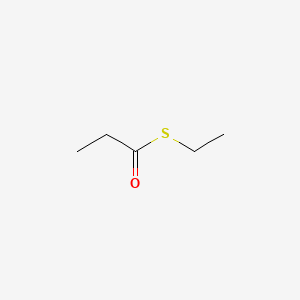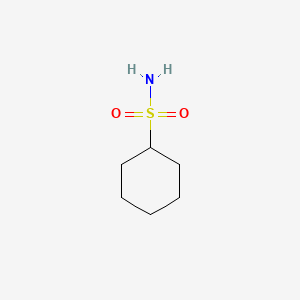![molecular formula C12H11N3O3S B1345821 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid CAS No. 1142209-41-3](/img/structure/B1345821.png)
3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid
Overview
Description
“3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid” is a chemical compound with the molecular formula C12H11N3O3S and a molecular weight of 277.3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC=C (C=C1)NC (=O)C2=NN=C (S2)CCC (=O)O . This indicates that the molecule contains a thiadiazole ring attached to a propanoic acid group, with an aniline group also attached to the thiadiazole ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Thiadiazole Derivatives : A study by Pund et al. (2020) involved the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from a similar starting material. These compounds demonstrated strong antimicrobial activities against various microorganisms (Pund et al., 2020).
Antimicrobial Agents in Cooling Fluids : Alabdeen (2021) found that derivatives of 1,3,4-thiadiazole, including compounds similar to the one , have antimicrobial properties useful in industrial cooling fluids (Alabdeen, 2021).
Acetylcholinesterase Inhibition
- Acetylcholinesterase Inhibitors : A study presented compounds synthesized from propanoic acid and thiosemicarbazide, including 1,3,4-thiadiazole derivatives, as potential acetylcholinesterase inhibitors. This has implications in the treatment of diseases like Alzheimer's (Biointerface Research in Applied Chemistry, 2021).
Corrosion Inhibition
- Corrosion Inhibitors : Udhayakala et al. (2013) investigated thiadiazolines, including compounds structurally similar to 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid, as corrosion inhibitors for mild steel in acidic medium (Udhayakala et al., 2013).
Molecular Organization in Bilayers
- Molecular Organization Studies : Kluczyk et al. (2016) studied 1,3,4-thiadiazoles in lipid bilayers, shedding light on their molecular organization and interactions, which could be relevant for drug delivery systems (Kluczyk et al., 2016).
Antineoplastic Potential
- Potential Antineoplastic Agents : Looker and Wilson (1965) synthesized novel 1,2,3-thiadiazole derivatives, exploring their potential as antineoplastic agents, indicating a possible cancer treatment application (Looker & Wilson, 1965).
Safety And Hazards
properties
IUPAC Name |
3-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(17)7-6-9-14-15-12(19-9)11(18)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBBVAKTGBLVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



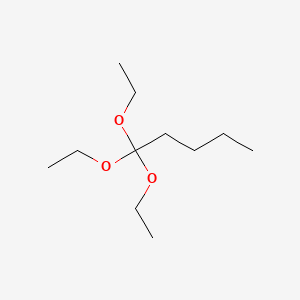
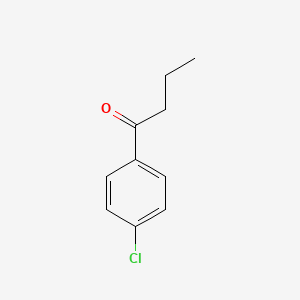

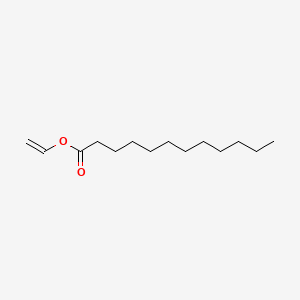
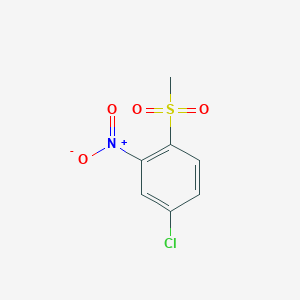
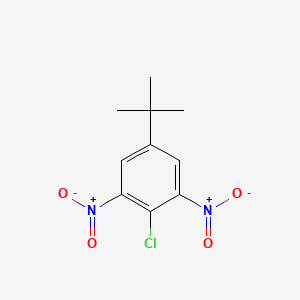
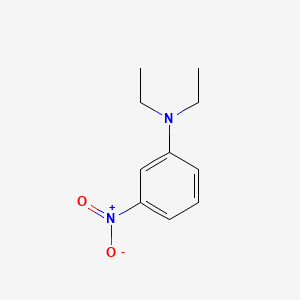
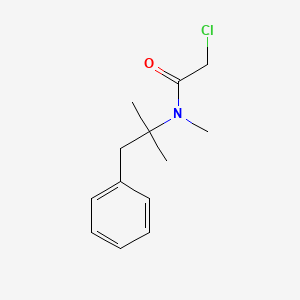
![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)
